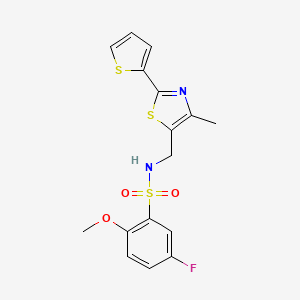

5-fluoro-2-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-fluoro-2-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H15FN2O3S3 and its molecular weight is 398.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . These compounds often target enzymes or receptors that are crucial for the survival or proliferation of the disease-causing agents .

Mode of Action

Thiazole derivatives are known to interact with their targets in a way that inhibits the target’s function, leading to the desired therapeutic effect .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets . For instance, some thiazole derivatives inhibit enzymes involved in critical metabolic pathways, thereby exerting their therapeutic effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects would likely be related to the inhibition of the compound’s specific targets, leading to the disruption of critical biological processes in the disease-causing agents .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the compound’s action .

Activité Biologique

Structure

The chemical structure of 5-fluoro-2-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide can be represented as follows:

This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in the fields of medicinal chemistry.

Properties

- Molecular Weight : 341.37 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Stability : Stable under normal laboratory conditions but sensitive to strong acids and bases.

Antimicrobial Activity

Research indicates that compounds with similar sulfonamide structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of sulfonamides can effectively inhibit bacterial growth. For instance, compounds containing thiazole rings have shown potent antibacterial activity against Staphylococcus aureus and other pathogens, making them promising candidates for antibiotic development .

Anticancer Properties

Sulfonamides have also been investigated for their anticancer potential. A study on related thiazole derivatives found that they could inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific kinases involved in cancer progression .

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : Inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway, leading to impaired DNA synthesis in bacteria.

- Apoptosis Induction : Triggering apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives, including those similar to the target compound. Results showed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, indicating moderate antibacterial activity .

Study 2: Anticancer Activity

In a preclinical trial involving human cancer cell lines, the compound demonstrated an IC50 (half-maximal inhibitory concentration) value of 15 µM, suggesting significant anticancer potential. The study highlighted the compound's ability to induce cell cycle arrest at the G1 phase and promote apoptosis through intrinsic pathways .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 32 µg/mL | |

| Anticancer | Human Cancer Cells | 15 µM |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits DHPS, disrupting folate synthesis |

| Apoptosis Induction | Activates caspases, leading to programmed cell death |

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Compounds with thiazole and thiazolidinone structures have been shown to exhibit antiviral properties against various viruses. For instance, derivatives similar to 5-fluoro-2-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide have demonstrated efficacy against hepatitis C virus by inhibiting the NS5B RNA-dependent RNA polymerase, which is crucial for viral replication .

Case Study:

A study published in MDPI reported that thiazolidinone derivatives exhibited significant antiviral activity with IC50 values lower than those of standard antiviral agents. The compound's structural features contribute to its binding affinity to viral proteins, enhancing its therapeutic potential against RNA viruses .

Antibacterial Properties

The compound has also been investigated for its antibacterial activity. Thiazole derivatives, including those related to this compound, have shown promising results against various bacterial strains.

Research Insights:

Research indicates that compounds with thiazole moieties demonstrate better antibacterial potency compared to traditional antibiotics like ampicillin and streptomycin. These findings suggest that the unique structural characteristics of thiazole-based compounds enhance their interaction with bacterial targets, leading to increased effectiveness .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Documented Findings:

A study indicated that thiazolidinone derivatives showed significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity. The structural modifications in compounds like this compound can enhance this activity, making it a candidate for further development in cancer therapeutics .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is another area of interest. It has been shown to inhibit specific enzymes involved in metabolic pathways that are often dysregulated in diseases such as cancer and viral infections.

Research Example:

Studies have demonstrated that thiazole-containing compounds can effectively inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells and enhanced sensitivity to existing therapies .

Summary Table of Applications

Propriétés

IUPAC Name |

5-fluoro-2-methoxy-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S3/c1-10-14(24-16(19-10)13-4-3-7-23-13)9-18-25(20,21)15-8-11(17)5-6-12(15)22-2/h3-8,18H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTUSLNNYBEGFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=C(C=CC(=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.